

Application Notes and Protocols for Condensation Reactions with 1,3,5-Triacetylbenzene

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Compound of Interest

Compound Name: 1,3,5-Triacetylbenzene

Cat. No.: B188989

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various condensation reactions involving **1,3,5-triacetylbenzene**. This versatile building block, characterized by its three acetyl groups in a 1,3,5-substitution pattern on a benzene ring, is a key precursor in the synthesis of a wide range of molecular architectures, from porous organic polymers to complex heterocyclic systems. The protocols outlined below are designed to be a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Data Presentation: Comparative Reaction Conditions

The following table summarizes key quantitative data for different condensation reactions utilizing **1,3,5-triacetylbenzene** and analogous compounds, offering a comparative overview of reaction parameters and outcomes.

Reaction Type	Reactants	Catalyst / Reagent	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Self-Condensation (Trimerization)	Acetone, Ethyl formate	Sodium ethoxide	Anhydrous ether	Reflux, then 50°C	6h reflux, 2h addition, 2h stirring, 48h crystallization	30-38	[1]
Oximation	1,3,5-Triacetylbenzene, Hydroxyl ammonium hydrochloride	Potassium hydroxide	Ethylene glycol	90-150	0.5-10h	>90	[2]
Knoevenagel Condensation (General)	Aromatic aldehyde, Active methylene compound	DBU/H ₂ O complex	Water	Room Temperature	5-30 min	95-96	[3]
Claisen-Schmidt Condensation (General)	Hindered cyclic ketone, Aromatic aldehyde	CsOH, t-BuOK	DMSO	Not specified	Not specified	Good to excellent	[4]
Self-Condensation of	Acetophenone	CuCl ₂	Toluene	Reflux	Not specified	Not specified	[5]

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Synthesi s of Porous Organic Polymers	1,3,5- Tris(4- nitrophen yl)benze ne	Zinc powder, NaOH	THF/DM F	65	36h	50	[6]
Synthesi s of Covalent Organic Framewo rks	1,3,5- Tris(4- aminoph enyl)ben zene, 1,3,5- Benzenet ricarbald ehyde	Not specified (solvothe rmal)	Not specified	>150	Not specified	Not specified	[7]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triacetylbenzene via Self-Condensation

This protocol details the synthesis of **1,3,5-triacetylbenzene** through the trimerization of an acetylacetaldehyde intermediate, which is formed from the condensation of acetone and ethyl formate.^[1]

Materials:

- Sodium (69 g, 3.0 gram atoms)
- Dry xylene (400 mL)
- Anhydrous ether (1 L + 1.5 L)
- Absolute ethanol (138 g, 175 mL, 3.0 moles)

- Acetone, dried (174 g, 220 mL, 3.0 moles)
- Ethyl formate, dried (222 g, 241 mL, 3.0 moles)
- Acetic acid
- Norit (activated carbon)
- 5 L three-necked round-bottomed flask, Hershberg stirrer, upright condenser, 500 mL dropping funnel, steam bath, filter apparatus.

Procedure:

- Prepare finely powdered sodium by melting 69 g of sodium in 400 mL of dry xylene in a 1 L round-bottomed flask, shaking vigorously, and then allowing it to cool.
- Transfer the powdered sodium to a 5 L three-necked flask, decant the xylene, and wash the sodium with two 100 mL portions of anhydrous ether.
- Add 1 L of anhydrous ether to the flask and equip it with a stirrer, condenser, and dropping funnel.
- Add 138 g of absolute ethanol dropwise through the dropping funnel with stirring at a rate that maintains gentle reflux.
- After the ethanol addition is complete, reflux and stir the mixture for 6 hours.
- Dilute the reaction mixture with 1.5 L of anhydrous ether.
- Add a mixture of 174 g of acetone and 222 g of ethyl formate dropwise over 2 hours.
- Continue stirring for 2 hours after the addition is complete.
- Rapidly extract the reaction mixture with five 1 L portions of water.
- Acidify the combined aqueous solution with acetic acid until it is acidic to litmus paper.
- Warm the acidified solution to 50°C on a steam bath for 2 hours.

- Allow the solution to stand at room temperature for 48 hours to crystallize the **1,3,5-triacetylbenzene**.
- Collect the crude yellow crystalline solid by filtration. The yield is typically 84–94 g (41–46%).
- Recrystallize the crude product from hot ethanol (18 mL per gram of solid), using 2 g of Norit, to obtain shiny white crystals of **1,3,5-triacetylbenzene**. The final yield is 62–79 g (30–38%).

Protocol 2: Knoevenagel Condensation with **1,3,5-Triacetylbenzene** (General Procedure)

This generalized protocol is adapted for the Knoevenagel condensation of **1,3,5-triacetylbenzene** with active methylene compounds, based on a highly efficient method using a DBU/water complex as the catalyst.^[3]

Materials:

- **1,3,5-Triacetylbenzene**
- Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (3.0 molar equivalents)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Water
- Round-bottom flask, magnetic stirrer.

Procedure:

- Prepare the DBU/water complex by reacting 1 mmol of DBU with 25 mmol of water for 3 hours.
- In a round-bottom flask, dissolve **1,3,5-triacetylbenzene** (1.0 mmol) in a suitable minimal amount of an organic solvent if necessary, although the reaction can often proceed in water.
- Add the active methylene compound (3.0 mmol) to the flask.

- Add the prepared DBU/water complex (catalytic amount, e.g., 10 mol%) to the reaction mixture.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion (typically within 30 minutes), the product often precipitates from the reaction mixture.
- Isolate the product by filtration and wash with water.
- Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Protocol 3: Claisen-Schmidt Condensation with 1,3,5-Triacetylbenzene (General Procedure)

This protocol provides a general methodology for the Claisen-Schmidt condensation of **1,3,5-triacetylbenzene** with aromatic aldehydes that lack an α -hydrogen.^{[4][8]} This reaction leads to the formation of α,β -unsaturated ketones.

Materials:

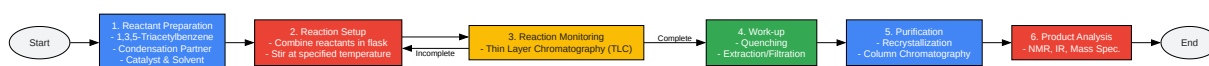
- **1,3,5-Triacetylbenzene**
- Aromatic aldehyde (e.g., benzaldehyde) (3.0 molar equivalents)
- Strong base (e.g., sodium hydroxide, potassium hydroxide, or cesium hydroxide)
- Solvent (e.g., ethanol, DMSO, or solvent-free)
- Round-bottom flask, magnetic stirrer.

Procedure:

- To a round-bottom flask, add **1,3,5-triacetylbenzene** (1.0 mmol) and the aromatic aldehyde (3.0 mmol).

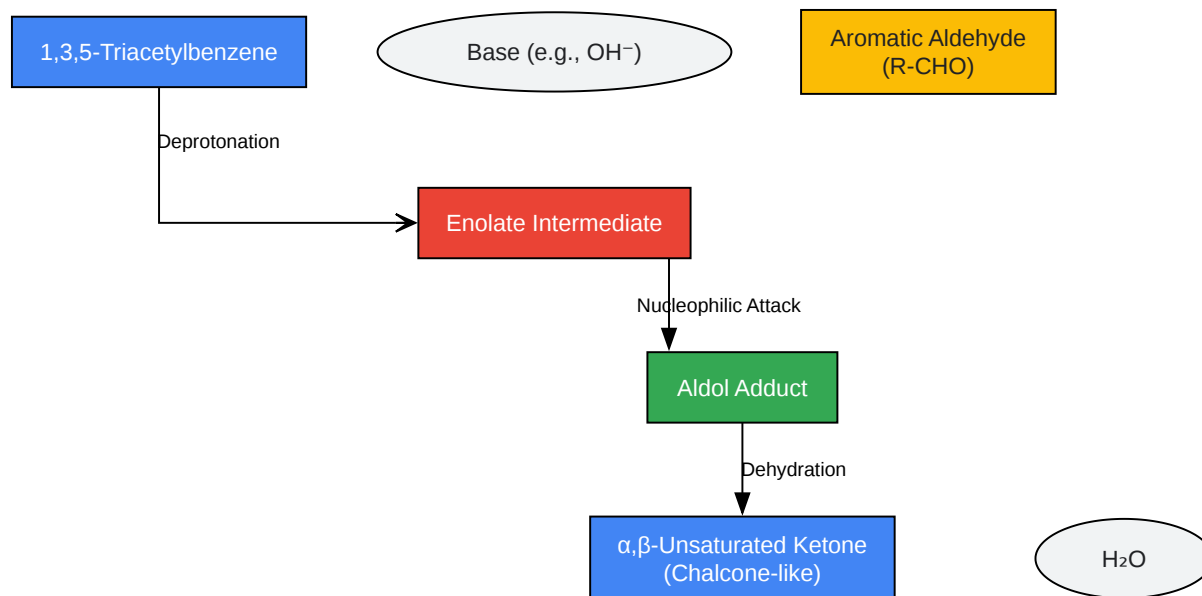
- Add the chosen solvent to the flask. For a solvent-free reaction, proceed to the next step.
- Add the base (e.g., 1.2 equivalents of NaOH per acetyl group) to the reaction mixture with stirring.
- Stir the reaction at room temperature or with gentle heating. Quantitative yields have been reported in the absence of a solvent using sodium hydroxide as the base.[8]
- Monitor the reaction by TLC.
- Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
- The product will often precipitate and can be collected by filtration.
- Wash the solid product with water to remove any inorganic salts.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β -unsaturated ketone.

Mandatory Visualization



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Caption: General workflow for condensation reactions involving **1,3,5-triacetylbenzene**.



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Caption: Simplified mechanism of a base-catalyzed Claisen-Schmidt condensation.

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